molecular formula C15H22N2O3S B256242 4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide

4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No. B256242
M. Wt: 310.4 g/mol
InChI Key: SWEHKQMMDJFMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TASP0433864 and belongs to the class of piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide is not fully understood. However, it is believed to act by modulating the activity of various receptors and ion channels. The compound has been shown to have an effect on several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide have been studied extensively. The compound has been shown to exhibit potent activity against several targets, including G protein-coupled receptors and ion channels. It has been shown to have an effect on several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The compound has also been shown to have an effect on the cardiovascular system, including blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide is its potent activity against several targets. This makes it a potential drug candidate for the treatment of various diseases. However, the compound also has some limitations for lab experiments. It is a relatively complex compound to synthesize, and its purity must be carefully monitored to ensure accurate results.

Future Directions

There are several future directions for research on 4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide. One area of research is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of new targets for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied extensively for its potential as a drug candidate for the treatment of various diseases. The synthesis method has been optimized to produce high yields of the compound with purity suitable for scientific research. Future research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide involves several steps. The first step is the condensation of 4-benzylpiperazine with 3-chlorotetrahydrothiophene-1,1-dioxide in the presence of a base. The resulting product is then reduced to obtain the desired compound. The synthesis method has been optimized to produce high yields of the compound with purity suitable for scientific research.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases. The compound has been shown to exhibit potent activity against several targets, including G protein-coupled receptors and ion channels.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-15-12-21(19,20)11-14(15)17-8-6-16(7-9-17)10-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEHKQMMDJFMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-1,1-dioxothiolan-3-ol

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